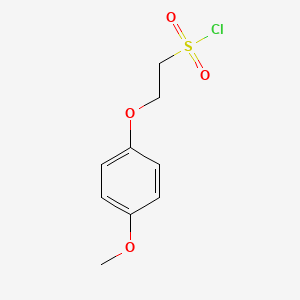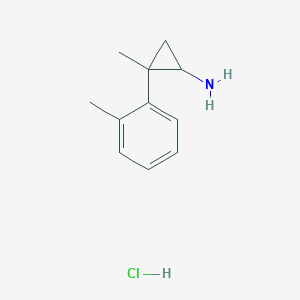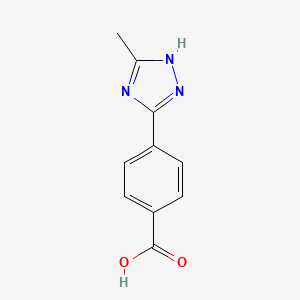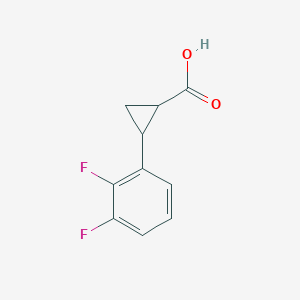![molecular formula C15H21ClN2O B1423572 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol CAS No. 1183454-19-4](/img/structure/B1423572.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol
Overview
Description
“2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol” is a chemical compound with the CAS Number: 1183454-19-4 . It has a molecular weight of 280.8 . The IUPAC name for this compound is 2-[4-(3-chlorophenyl)-1-piperazinyl]cyclopentanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14-5-2-6-15(14)19/h1,3-4,11,14-15,19H,2,5-10H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current search results.Scientific Research Applications
Anticancer and Antituberculosis Potential
Research has demonstrated that derivatives of 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol show promising results in anticancer and antituberculosis studies. For instance, certain derivatives have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014). Similarly, other 1,2,4-triazine derivatives bearing the piperazine amide moiety have shown promise as antiproliferative agents against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Structural and Electronic Properties
Studies focusing on the structural and electronic properties of related compounds have been conducted. For example, research on 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride provided insights into its molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis, which are crucial for understanding its biological properties (Bhat et al., 2018).
Antibacterial Activity
Compounds containing the 2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol structure have also been investigated for their antibacterial properties. Studies have revealed moderate antibacterial activity against bacteria such as Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Allosteric Enhancer of A1 Adenosine Receptor
Some derivatives have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor, showing that the nature of substituents on the phenyl ring attached to the piperazine influences the enhancer activity (Romagnoli et al., 2008).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their molecular interactions and stability. For instance, 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol was studied to explore its intermolecular hydrogen interactions (Miyata et al., 2004).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-12-3-1-4-13(11-12)17-7-9-18(10-8-17)14-5-2-6-15(14)19/h1,3-4,11,14-15,19H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEQSSDXLIRUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B1423494.png)

![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1423504.png)


![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)
